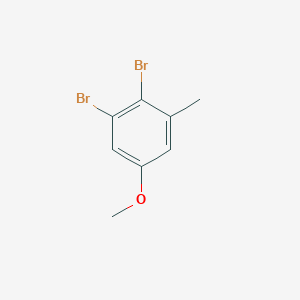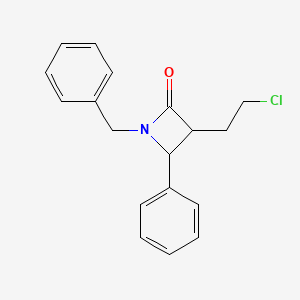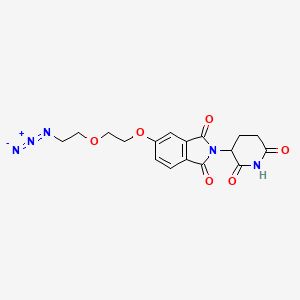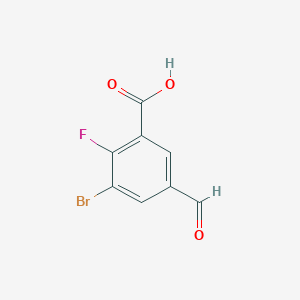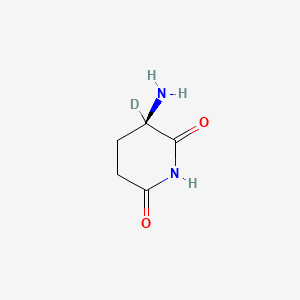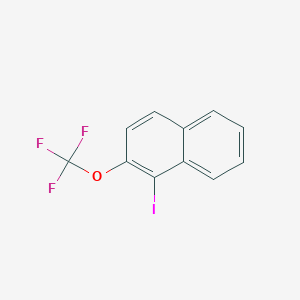
1-Iodo-2-(trifluoromethoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the iodination of 2-(trifluoromethoxy)naphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions: 1-Iodo-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(trifluoromethoxy)naphthalene azide, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(trifluoromethoxy)biphenyl.
科学研究应用
1-Iodo-2-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 1-iodo-2-(trifluoromethoxy)naphthalene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-Iodo-2-methoxy-naphthalene: Similar in structure but with a methoxy group instead of a trifluoromethoxy group.
2-Iodo-1-(trifluoromethoxy)benzene: A benzene derivative with similar functional groups.
1-Iodo-2-(trifluoromethoxy)ethane: An ethane derivative with similar functional groups.
Uniqueness: 1-Iodo-2-(trifluoromethoxy)naphthalene is unique due to the combination of the naphthalene ring, iodine atom, and trifluoromethoxy group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C11H6F3IO |
|---|---|
分子量 |
338.06 g/mol |
IUPAC 名称 |
1-iodo-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F3IO/c12-11(13,14)16-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H |
InChI 键 |
ZFQRZSORFLRNGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


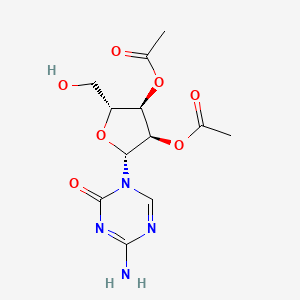

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
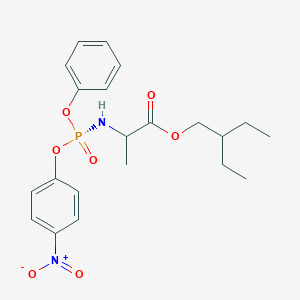
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
